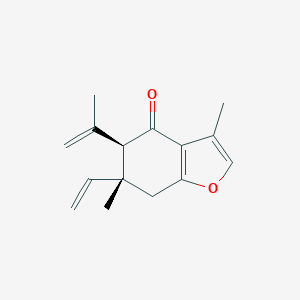

(5S,6S)-6-ethenyl-3,6-dimethyl-5-prop-1-en-2-yl-5,7-dihydro-1-benzofuran-4-one

描述

Structure

2D Structure

3D Structure

属性

CAS 编号 |

20493-56-5 |

|---|---|

分子式 |

C15H18O2 |

分子量 |

230.30 g/mol |

IUPAC 名称 |

(5S,6S)-6-ethenyl-3,6-dimethyl-5-prop-1-en-2-yl-5,7-dihydro-1-benzofuran-4-one |

InChI |

InChI=1S/C15H18O2/c1-6-15(5)7-11-12(10(4)8-17-11)14(16)13(15)9(2)3/h6,8,13H,1-2,7H2,3-5H3/t13-,15-/m1/s1 |

InChI 键 |

ZVMJXSJCBLRAPD-UKRRQHHQSA-N |

手性 SMILES |

CC1=COC2=C1C(=O)[C@H]([C@](C2)(C)C=C)C(=C)C |

规范 SMILES |

CC1=COC2=C1C(=O)C(C(C2)(C)C=C)C(=C)C |

外观 |

Oil |

沸点 |

320.00 to 321.00 °C. @ 760.00 mm Hg |

其他CAS编号 |

20493-56-5 |

产品来源 |

United States |

Natural Occurrence and Isolation of Curzerenone

Botanical Sources and Distribution

Curzerenone has been identified in the rhizomes and sometimes leaves of several Curcuma species, which are distributed across tropical Asia, including South Asia and Southeast Asia. mdpi.comjsmcentral.orgtandfonline.comnih.gov

Curcuma Species as Primary Sources

The rhizomes of various Curcuma species are the primary botanical sources from which curzerenone is isolated.

Curcuma zedoaria, commonly known as white turmeric, is a significant source of curzerenone. nih.govthieme-connect.commdpi.comneelain.edu.sdthepharmajournal.commdpi.comrsc.orgresearchgate.netscispace.comnih.gov The essential oil from the rhizome of C. zedoaria is generally rich in sesquiterpenoids (80–85%) and monoterpenoids (15–20%). mdpi.commdpi.com Curzerenone is often reported as a major component in the essential oil of C. zedoaria rhizomes. mdpi.comneelain.edu.sdresearchgate.netmdpi.comtandfonline.com For instance, studies on C. zedoaria native to northeast India found curzerenone to be the major component, at 22.3%, followed by 1,8-cineole (15.9%) and germacrone (B1671451) (9.0%). tandfonline.com Another study on C. zedoaria essential oil from Nepal reported curzerenone as the most dominant compound at 21.5%, alongside 1,8-cineole (19.6%) and curzerene (B231402) (6.2%). nih.gov Research on C. zedoaria rhizomes has also led to the isolation of curzerenone along with other sesquiterpenoids like zederone, curzeone, and germacrone. scispace.comresearchgate.net Bioassay-guided isolation from C. zedoaria has identified curzerenone among other compounds such as neocurdione (B1167340) and curdione (B1662853). chemfaces.com

Here is a table summarizing some findings on Curzerenone content in Curcuma zedoaria rhizomes:

| Source Location | Curzerenone Percentage | Other Major Components | Reference |

| Northeast India | 22.3% | 1,8-cineole (15.9%), Germacrone (9.0%) | tandfonline.com |

| Nepal | 21.5% | 1,8-cineole (19.6%), Curzerene (6.2%) | nih.gov |

| Thailand | 13.7% | 1,8-Cineol (37.6%) | thepharmajournal.com |

| Various (Literature) | 20.9–29.4% | 1,8-cineole, α-copaene, Camphor (B46023), etc. | mdpi.com |

Curcuma phaeocaulis is another species known to contain curzerenone in its rhizomes. nih.gov Curzerenone has been listed as a constituent of the leaf essential oil extracted from Lindera pulcherrima, which is also associated with Curcuma phaeocaulis in some classifications or contexts. medchemexpress.com Guaiane-type sesquiterpenoids, including those with a furan (B31954) ring at the C-8 and C-12 positions, are a dominant type of sesquiterpenoid found in C. phaeocaulis rhizoma. nih.gov

Curzerenone is present in the rhizomes of Curcuma kwangsiensis. jsmcentral.orgresearchgate.netnih.govencyclopedia.pubecomole.com It is considered one of the active ingredients in the volatile oil obtained from rhizoma curcuma, which includes C. kwangsiensis. jsmcentral.org Chemical investigations of C. kwangsiensis rhizomes have led to the isolation of curzerenone along with other sesquiterpenoids such as germacrone, β-elemene, and curdione. jsmcentral.orgresearchgate.netresearchgate.net GC-MS analysis of the volatile oil from C. kwangsiensis has identified curzerenone as a component. jsmcentral.orgecomole.com A study on C. kwangsiensis from Guangxi, China, listed germacrone, β-elemenone, β-elemene, curzerenone, and curdione as the major volatile components. mdpi.com

Curcuma aromatica, also known as wild turmeric, contains curzerenone in its rhizomes. mdpi.comtandfonline.comnih.govajbls.comdrugbank.com The rhizome essential oil composition of C. aromatica can show variation depending on geographical location. mdpi.com Essential oils of C. aromatica from Vietnam, cultivated in North Alabama, were dominated by curzerenone (14.7–18.6%), germacrone (10.7–14.7%), and 1,8-cineole (5.2–11.7%). mdpi.com In contrast, essential oils from Indian C. aromatica have shown relatively lower concentrations of curzerenone (0.0–1.2%) but higher concentrations of other compounds like xanthorrhizol (B41262) and camphor. mdpi.com Another study on C. aromatica from northeast India found the rhizome oil consisted mainly of camphor (32.3%) and curzerenone (11.0%). tandfonline.com

Here is a table illustrating the variation in Curzerenone content in Curcuma aromatica rhizomes based on location:

| Source Location | Curzerenone Percentage | Other Major Components | Reference |

| Vietnam (Cultivated in N. Alabama) | 14.7–18.6% | Germacrone, 1,8-cineole | mdpi.com |

| Northeast India | 11.0% | Camphor, α-turmerone, ar-turmerone | tandfonline.com |

| India (Different study) | 0.0–1.2% | Xanthorrhizol, Camphor, Germacrone, etc. | mdpi.com |

| Indian Samples (Another study) | 5.5-11.0% | Camphor, β-curcumene, ar-curcumene, etc. | ajbls.com |

Curcuma aeruginosa is another source of curzerenone, primarily found in its rhizomes. thieme-connect.commdpi.commdpi.comresearchgate.netsci-hub.senih.govresearchgate.nettjnpr.orgresearchgate.netimpactfactor.orgresearchgate.netscialert.net The essential oil of C. aeruginosa rhizomes is known to contain curzerenone among its major components. mdpi.commdpi.comresearchgate.nettjnpr.orgscialert.net Studies have reported varying percentages of curzerenone in C. aeruginosa essential oil depending on the origin. For example, a sample from Nepal showed a high percentage of curzerenone (59.6%), along with germacrone (5.3%) and curzerene (4.7%). nih.gov Other studies on C. aeruginosa from Malaysia reported curzerenone percentages between 24.6% and 30.4%. mdpi.comscialert.net Isolation of sesquiterpenoids from C. aeruginosa rhizomes has yielded curzerenone along with compounds like pyrocurzerenone (B192218) and dehydrochromolaenin. sci-hub.seresearchgate.netresearchgate.net

Here is a table presenting some reported Curzerenone percentages in Curcuma aeruginosa rhizome essential oil:

| Source Location | Curzerenone Percentage | Other Major Components | Reference |

| Nepal | 59.6% | Germacrone, Curzerene | nih.gov |

| Malaysia | 24.6–30.4% | 1,8-cineole, Camphor, Curcumenol, etc. | mdpi.comscialert.net |

| Thailand | 41.6% | 1,8-cineole, β-pinene | mdpi.com |

| Various (Literature) | 11.8% or 24.6-30.4% | Germacrone, 1,8-cineole, etc. | mdpi.comresearchgate.net |

Curcuma caesia Rhizomes

Curcuma caesia Roxb., commonly known as black turmeric, is a significant source of curzerenone. updatepublishing.com The rhizomes of this plant, native to northeast and central India and also found in Java and Myanmar, are characterized by their bluish-black color. updatepublishing.com Curzerenone is identified as one of the major components in the essential oil extracted from the rhizomes of C. caesia. updatepublishing.com Research has shown that curzerenone is present in the hexane (B92381) fraction of C. caesia rhizome extracts. nih.gov Along with furanodienone (B1239088), curzerenone is considered a marker compound for assessing the quality of C. caesia rhizomes. updatepublishing.com

Other Plant Genera as Sources

Beyond Curcuma caesia, curzerenone has been identified in other plant genera. phytolab.com

Lindera pulcherrima (Nees.) Benth. ex Hook. f.

Lindera pulcherrima, an evergreen shrub found in temperate Himalayan regions, is another plant source of curzerenone. medchemexpress.comchemfaces.comresearchgate.net Curzerenone is a constituent of the leaf essential oil extracted from L. pulcherrima. medchemexpress.com

Zingiber zerumbet (Timor Island)

Zingiber zerumbet (L.) Smith, also known as pinecone ginger or bitter ginger, is a tropical plant from which zerumbone, a related sesquiterpene, is isolated. theinterstellarplan.com Research has explored the activity of curzerenone compound from Zingiber zerumbet from Timor Island, indicating its presence in this species from this geographical location. ipb.ac.idresearchgate.netgoogle.co.id

Extraction and Isolation Methodologies from Natural Matrices

The extraction and isolation of curzerenone from plant materials involve various techniques aimed at separating the compound from the complex plant matrix.

Hydrodistillation

Hydrodistillation is a widely used technique for extracting essential oils from aromatic plants, including those containing curzerenone. tandfonline.comajrconline.orgoup.com In this process, volatile compounds are extracted into water, evaporated, and then condensed. oup.com Studies on Curcuma caesia have shown that hydrodistillation in a Clevenger-type apparatus is employed for essential oil extraction from the rhizomes. tandfonline.comneist.res.in However, hydrodistillation can influence the composition of the extracted oil. tandfonline.com For instance, during hydrodistillation of Curcuma caesia rhizome, furanodienone can undergo a thermal rearrangement to form curzerenone, suggesting that curzerenone can be a major artifact in the essential oil obtained by this method. tandfonline.com Analysis using 1H Nuclear Magnetic Resonance spectroscopy has revealed a higher ratio of curzerenone to furanodienone in essential oil obtained by hydrodistillation compared to oil-enriched solvent extracts. tandfonline.com Hydrodistillation has also been used to extract essential oils containing curzerenone from other Curcuma species like Curcuma xanthorrhiza, Curcuma aromatica, and Curcuma aeruginosa. actahort.org

Solvent Extraction Techniques (e.g., Methanol (B129727) Extract, Hexane Fractions, Ethyl Acetate)

Solvent extraction is another common approach for isolating curzerenone from natural sources, utilizing solvents of varying polarities. nih.gov Different solvents and extraction techniques can lead to the extraction of different compounds or varying yields. researchgate.netresearchgate.net

Hexane fractions of Curcuma caesia rhizomes have been shown to contain curzerenone, along with other compounds like germacrone, zerumbone, and furanodienone. nih.gov Bioassay-guided isolation of active hexane fractions from Curcuma zedoaria has also led to the identification of curzerenone. chemfaces.com

Ethyl acetate (B1210297) is another solvent used in the extraction process. In one study, an acetone (B3395972) extract of Curcuma mangga rhizomes was partitioned using n-hexane, ethyl acetate, and methanol. tjnpr.org While the n-hexane phase contained certain compounds, the soluble compounds in the ethyl acetate phase were also investigated. tjnpr.org Ethyl acetate fractions from Uncaria gambir have also shown antibacterial activity and were used for the isolation of active constituents like catechin. nih.gov

Methanol is frequently used, often in combination with other solvents or techniques. nih.govresearchgate.net For instance, microwave-assisted extraction coupled with methanol has been explored for extracting bioactive compounds from other plants. researchgate.net While the search results did not directly detail the use of methanol extract specifically for isolating curzerenone in the provided context, methanol is a common solvent in plant extraction methodologies. nih.gov Curzerenone is soluble in solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. chemfaces.com

The choice of solvent and extraction method significantly impacts the yield and composition of the resulting extract. nih.govresearchgate.net Traditional methods like maceration and Soxhlet extraction, as well as more advanced techniques, are employed for extracting bioactive components from natural products using various organic solvents and their mixtures with water. nih.gov

Table 1: Natural Sources of Curzerenone

| Plant Species | Plant Part | Reference |

| Curcuma caesia Roxb. | Rhizomes | updatepublishing.comnih.gov |

| Lindera pulcherrima | Leaf essential oil | medchemexpress.comchemfaces.comresearchgate.net |

| Zingiber zerumbet (Timor Island) | Compound present | ipb.ac.idresearchgate.netgoogle.co.id |

| Curcuma xanthorrhiza | Rhizomes | actahort.org |

| Curcuma aromatica | Rhizomes | actahort.org |

| Curcuma aeruginosa | Rhizomes | actahort.org |

| Curcuma zedoaria | Rhizomes | chemfaces.com |

Table 2: Extraction and Isolation Methods for Curzerenone

| Method | Description | Application (cited examples) | Notes | Reference |

| Hydrodistillation | Extraction of volatile compounds using water, evaporation, and condensation. | Curcuma caesia, C. xanthorrhiza, C. aromatica, C. aeruginosa | Can lead to thermal rearrangement of furanodienone to curzerenone. | tandfonline.comoup.comneist.res.inactahort.org |

| Solvent Extraction | Using solvents to extract compounds based on their polarity. | Hexane fraction (C. caesia, C. zedoaria), Ethyl acetate phase (C. mangga extract) | Choice of solvent affects yield and composition. | nih.govchemfaces.comnih.govtjnpr.org |

| Bioassay-guided isolation | Fractionation based on biological activity to isolate active compounds. | Used with hexane fractions of Curcuma zedoaria. | Helps identify fractions containing bioactive compounds. | chemfaces.com |

Supercritical Fluid Extraction

Supercritical Fluid Extraction (SFE) is an advanced technique that utilizes a supercritical fluid, commonly carbon dioxide (CO₂), as the solvent to extract compounds from plant matrices. frontiersin.orgwho.intgoogle.comscispace.com CO₂ is favored due to its non-toxic, non-flammable, odorless, and inert properties. scispace.com This method can be more efficient than conventional techniques, offering higher extraction rates and improved solvating power. frontiersin.orgscispace.com

Research has investigated the application of SFE for extracting compounds, including curzerenone, from Curcuma species. Studies on Curcuma caesia rhizome powder using SFE explored the effect of temperature and pressure on extraction yield and the presence of compounds like curzerenone. who.int Extraction yields ranged from 3.0 to 5.6 g per 25g of dry substrate, with the highest yield achieved at 50°C and 15 MPa. who.int GC-MS analysis of the extracts revealed the presence of curzerenone, with a peak area of 18.097% at the optimal extraction conditions of 50°C and 15 MPa. who.int Another study on Curcuma zedoaria using SFE reported oil yields ranging from 0.6 w/w% to 1.8 w/w% under pressures from 100 to 300 bar and temperatures from 40°C to 60°C. scispace.com The concentration of curzerene (a related compound) in these extracts ranged from 1.6% to 4.1%. scispace.com While this study focused on curzerene, it highlights the application of SFE to Curcuma species for extracting sesquiterpenoids.

A study comparing SFE and hydrodistillation for Curcuma zedoaria found slightly higher extraction yields with SFE (0.82% and 0.99%) compared to hydrodistillation (0.63%) within a two-hour timeframe. scispace.com

Interactive Data Table: Supercritical Fluid Extraction Yield and Curzerenone Presence

| Plant Species | Temperature (°C) | Pressure (MPa/bar) | Extraction Yield ( g/25g dry substrate or w/w%) | Curzerenone Peak Area (%) / Concentration (%) | Reference |

| Curcuma caesia | 50 | 15 MPa | 5.6 g/25g d.s. | 18.097% (peak area) | who.int |

| Curcuma zedoaria | 40-60 | 100-300 bar | 0.6-1.8 w/w% | Not specified for curzerenone (Curzerene 1.6-4.1%) | scispace.com |

| Curcuma zedoaria | Not specified | Not specified | 0.82% and 0.99% (SFE) | Not specified | scispace.com |

Chromatographic Purification Strategies

Chromatographic methods are essential for purifying curzerenone from complex plant extracts, separating it from other sesquiterpenoids and co-occurring compounds. neist.res.intjnpr.orgstifar.ac.idresearchgate.net

Preparative Gas Chromatographythegoodscentscompany.com

Preparative Gas Chromatography (pGC) is a technique used for the purification of volatile and semi-volatile compounds at a larger scale than analytical GC. nih.goviipseries.org It is particularly suitable for isolating components from essential oils. nih.goviipseries.org

A pGC method was developed for the separation of volatile components, including curzerenone, from the methanol extract of Curcuma rhizome. nih.govresearchgate.net The method utilized a stainless steel column packed with 10% OV-101 (3 m × 6 mm, i.d.). nih.govresearchgate.net The effluent was split, with a small percentage directed to a Flame Ionization Detector (FID) for detection and the majority directed to a fraction collector. nih.govresearchgate.net Using this method, curzerenone was successfully collected from the extract. nih.govresearchgate.netscispace.com

Research findings indicate that pGC can provide appropriate resolution, yield, and recovery rates for obtaining pure volatile constituents at the milligram level from Curcuma essential oil. nih.gov The combination of pGC with analytical GC using the same column and conditions allows for direct transfer of retention times and facilitates fraction identification. nih.gov

Interactive Data Table: Preparative Gas Chromatography Conditions and Yields

| Plant Material | Column Packing | Column Dimensions (m × mm, i.d.) | Carrier Gas | Flow Rate (mL/min) | Inlet/FID Temperature (°C) | Column Temperature Program | Yield (mg) | Reference |

| Curcuma rhizome methanol extract | 10% OV-101 | 3 × 6 | Nitrogen | 30 | 220 | 180°C, then 3°C/min to 250°C, hold 10 min | 41.6 (Curzerenone) | nih.govresearchgate.netscispace.com |

Column Chromatographyresearchgate.net

Column chromatography is a widely used technique for the purification of natural products, including curzerenone. neist.res.intjnpr.orgstifar.ac.idum.edu.my This method involves separating compounds based on their differential partitioning between a stationary phase (typically silica (B1680970) gel or reversed-phase material) and a mobile phase (solvent or mixture of solvents). neist.res.intjnpr.orgresearchgate.netum.edu.my

Studies on the isolation of curzerenone from Curcuma species frequently employ column chromatography. For instance, curzerenone has been isolated from Curcuma caesia essential oil through silica gel column chromatography. neist.res.in In one case, a crude essential oil was loaded onto a silica gel column and eluted with n-hexane, followed by further purification of a concentrated fraction using silica gel column chromatography with a gradient of ethyl acetate in n-hexane. neist.res.in Another study purifying compounds from Curcuma aeruginosa rhizome utilized silica gel column chromatography with a gradient elution of ethyl acetate in n-hexane to obtain curzerenone. neist.res.in

Column chromatography can be performed using different stationary phases, such as silica gel (normal phase) or C18-bonded silica (reversed-phase), and various solvent systems as the mobile phase, often employing gradient elution to improve separation efficiency. neist.res.intjnpr.orgresearchgate.netum.edu.myphcog.com The choice of stationary and mobile phases depends on the polarity of curzerenone and the other components in the extract.

Interactive Data Table: Examples of Column Chromatography Conditions for Curzerenone Purification

| Plant Material | Stationary Phase | Mobile Phase | Elution Method | Reference |

| Curcuma caesia essential oil | Silica gel | n-hexane, then gradient of ethyl acetate in n-hexane | Gradient | neist.res.in |

| Curcuma aeruginosa rhizome extract | Silica gel | Gradient of ethyl acetate in n-hexane | Gradient | neist.res.in |

| Curcuma comosa extract | Sorbax RP-C18 | Water and acetonitrile (B52724) (gradient) | Gradient | researchgate.net |

Chemical Synthesis of Curzerenone

Total Synthesis Approaches

The total synthesis of curzerenone, along with its stereoisomer epicurzerenone (B1630869) and the related compound pyrocurzerenone (B192218), was successfully achieved by Miyashita, Kumazawa, and Yoshikoshi. acs.org A key strategy in their approach is the construction of the 3-methylfuran (B129892) ring system, a characteristic feature of curzerenone. This was accomplished through a 3-methylfuran annulation reaction. acs.org

Key Synthetic Intermediates and Reaction Pathways

The synthesis of curzerenone hinges on a series of key intermediates and carefully orchestrated reaction pathways. A pivotal step is the reaction of a cyclic 1,3-dione with 1-nitro-1-(phenylthio)propene, which acts as a three-carbon building block for the furan (B31954) ring. acs.org

The reaction pathway can be summarized as follows:

| Step | Reactants | Reagents/Conditions | Product |

| 1 | β-keto ester | 1. Thioacetalization (BF₃·OEt₂, (CH₂SH)₂); 2. Saponification (KOH); 3. Acid chloride formation ((COCl)₂); 4. Diazoketone formation (CH₂N₂); 5. Wolff rearrangement (Ag₂O, MeOH); 6. Alkylation (MeI); 7. Dieckmann condensation (MeONa) | Cyclic 1,3-dione |

| 2 | Cyclic 1,3-dione, 1-nitro-1-(phenylthio)propene | KF | Dihydrofuran derivative (diastereomeric mixture) |

| 3 | Dihydrofuran derivative | 1. NaIO₄; 2. Elimination of benzenesulfenic acid | 3-Methylfuran intermediate |

| 4 | 3-Methylfuran intermediate | 1. Carbonylation (NaH, (CH₃O)₂CO); 2. Grignard reaction (MeMgI); 3. Dehydration (POCl₃) | Curzerenone and Epicurzerenone |

This sequence of reactions effectively builds the furan ring onto the pre-existing carbocyclic framework, leading to the core structure of curzerenone. acs.org

Synthesis of Curzerenone Derivatives

While the total synthesis of curzerenone has been accomplished, the synthesis of its derivatives is an area with potential for further exploration. Based on the chemistry of related furanosesquiterpenoids, several strategies can be envisioned for the synthesis of curzerenone derivatives.

Modification of the furan ring is a plausible approach. For instance, electrophilic substitution reactions, such as bromination or nitration, could potentially be used to introduce new functional groups onto the furan moiety, provided the rest of the molecule is stable to the reaction conditions.

Another avenue for derivatization lies in the modification of the ketone functional group. Standard ketone chemistry, such as reduction to an alcohol followed by esterification or etherification, could yield a variety of derivatives. Additionally, reactions at the α-position to the ketone could be explored to introduce alkyl or other functional groups.

Biological Activities and Associated Molecular Mechanisms of Curzerenone

Antineoplastic/Anticancer Activity

Curzerenone has demonstrated antineoplastic effects against a range of cancer cell types, including drug-resistant lines. jbuon.comnih.govresearchgate.net Its anticancer activity involves the modulation of several key cellular processes and signaling pathways critical for cancer cell survival and growth. jbuon.comnih.govresearchgate.net

Inhibition of Cell Proliferation

Studies have shown that curzerenone can inhibit the proliferation of various human cancer cell lines in a dose-dependent manner. jbuon.comresearchgate.netjsmcentral.org This effect is a key aspect of its potential as an anticancer agent. jbuon.comresearchgate.netjsmcentral.org

Drug-Resistant Human Lung Carcinoma Cells (e.g., H69AR, Gemcitabine-Resistant Cells)

Curzerenone has shown potent antiproliferative effects against drug-resistant human lung carcinoma cells, including H69AR and gemcitabine-resistant lung cancer cells. jbuon.comresearchgate.netnih.gov In H69AR cells, curzerenone was found to halt growth in a concentration-dependent manner, with an observed IC50 value of 9 µM. jbuon.comresearchgate.net For gemcitabine-resistant lung cancer cells, curzerenone exhibited an IC50 of 24 µM. jbuon.comnih.gov Importantly, studies have indicated that curzerenone shows relatively minimal toxic effects on normal lung fibroblast cells (MRC5) compared to its effects on cancer cells, suggesting a degree of selective toxicity. jbuon.comresearchgate.net

Table 1: Inhibition of Cell Proliferation by Curzerenone in Lung Carcinoma Cells

| Cell Line | Description | IC50 (µM) | Reference |

| H69AR | Drug-resistant lung carcinoma | 9 | jbuon.comresearchgate.net |

| Gemcitabine-Resistant Lung Cancer | Drug-resistant lung carcinoma | 24 | jbuon.comnih.gov |

| MRC5 | Normal lung fibroblast | 80 | jbuon.comresearchgate.net |

Human Cancer Cell Lines (e.g., MCF-7, HCT-116, Ca Ski)

Curzerenone has also been reported to significantly inhibit the proliferation of other human cancer cell lines, including MCF-7 (human breast cancer), HCT-116 (human colon cancer), and Ca Ski (human cervical carcinoma). researchgate.netnih.govjsmcentral.orgjuniperpublishers.com These effects were observed to be dose-dependent. researchgate.netnih.govjsmcentral.org

Cervical Cancer Cells (HeLa, SiHa)

In addition to Ca Ski cells, curzerenone has been investigated for its effects on other cervical cancer cell lines, specifically HeLa and SiHa cells. researchgate.netnih.gov Treatment with curzerenone, for instance at a concentration of 100 µM, has been shown to repress the proliferation of both HeLa and SiHa cells. researchgate.netnih.gov Research suggests that curzerenone targets casein kinase 2 beta (CSNK2B) and inactivates the NF-κB signaling pathway, contributing to the suppression of malignancy in cervical cancer cells. researchgate.netnih.gov

Induction of Programmed Cell Death (Apoptosis)

A key mechanism underlying the anticancer effects of curzerenone is its ability to induce programmed cell death, or apoptosis, in cancer cells. jbuon.comresearchgate.netnih.govnih.gov This induction of apoptosis is considered crucial for its therapeutic potential. jbuon.comresearchgate.netnih.govnih.gov

Mitochondrial-Mediated Apoptosis

Studies have indicated that curzerenone induces apoptosis in cancer cells, including drug-resistant lung cancer cells, through a mitochondrial-mediated pathway. jbuon.comresearchgate.netnih.gov This process is associated with alterations in apoptosis-related proteins, such as an increase in Bax expression and a decrease in Bcl-2 expression. jbuon.comnih.gov Curzerenone treatment has also been shown to trigger the formation of reactive oxygen species (ROS) and disrupt the mitochondrial membrane potential (MMP) in cancer cells, events that are intrinsically linked to the mitochondrial pathway of apoptosis. jbuon.comresearchgate.netnih.gov Furthermore, curzerenone-induced cell death in gemcitabine-resistant lung cancer cells has been linked to the activation of the p38 MAPK/ERK signaling pathway and the inhibition of the NF-κB pathway. jbuon.comnih.gov Morphological assessments using staining techniques like AO/EB and DAPI have provided visual evidence of apoptosis induction, showing characteristics such as nuclear fragmentation and an increase in apoptotic cell populations upon curzerenone treatment. jbuon.comresearchgate.net

Reactive Oxygen Species (ROS) Generation and Mitochondrial Membrane Potential (MMP) Alterations

Mitochondria are significant intracellular sources of reactive oxygen species (ROS), and the generation of ROS is closely linked to mitochondrial function and homeostasis. nih.govmdpi.com An increase in mitochondrial membrane potential (ΔΨm) can lead to increased ROS production. nih.govmdpi.comd-nb.inforesearchgate.net Conversely, alterations in mitochondrial morphology, such as fragmentation, can also be accompanied by increased ROS generation and altered MMP. mdpi.com While the precise mechanisms by which Curzerenone influences ROS generation and MMP require further detailed investigation, studies on related compounds like curcumin (B1669340) suggest that they can reduce oxidative stress and prevent mitochondrial dysfunction. mdpi.com Curzerenone has been reported to play an anticancer role in drug-resistant lung cancer cells through programmed cell death, and studies have investigated its effects on mitochondrial-mediated apoptosis and ROS. researchgate.net

Activation of Caspase-3 Signaling Pathway

Apoptosis, or programmed cell death, is a critical process in development and disease, and its dysregulation is a hallmark of cancer. Caspases, a family of cysteine proteases, are key mediators of apoptosis. informaticsjournals.co.innih.gov Caspase-3 is a key effector caspase activated by initiator caspases, and its activation leads to the morphological and biochemical changes characteristic of apoptosis, including DNA fragmentation. informaticsjournals.co.indovepress.com Research indicates that Curzerenone can induce apoptosis through the activation of caspase-3. nih.govresearchgate.net Studies using flow cytometry have shown an increase in active caspase-3 in cancer cells treated with Curzerenone. nih.govresearchgate.net This suggests that Curzerenone modulates apoptosis via the caspase-3 signaling pathway. nih.govresearchgate.net

Alteration of Apoptosis-Related Proteins (e.g., Bax, Bcl-2)

The balance between pro-apoptotic and anti-apoptotic proteins, particularly members of the Bcl-2 family, is crucial in regulating the mitochondrial apoptotic pathway. Pro-apoptotic proteins like Bax promote apoptosis by forming pores in the mitochondrial outer membrane, leading to the release of cytochrome c and activation of the caspase cascade. frontiersin.orgnih.govresearchgate.net Anti-apoptotic proteins like Bcl-2 inhibit apoptosis by preventing Bax activation and oligomerization. frontiersin.orgnih.govresearchgate.netembopress.org The ratio of Bax to Bcl-2 is directly related to the regulation of apoptosis; an increase in the Bax/Bcl-2 ratio promotes cell apoptosis. frontiersin.orgplos.org While specific detailed findings on Curzerenone's direct impact on Bax and Bcl-2 levels were not extensively detailed in the immediate search results, studies on related compounds like curcumin have shown an increase in the ratio of Bax to Bcl-2, confirming the induction of apoptosis. informaticsjournals.co.inplos.org Flavonoids, another class of compounds found in Curcuma zedoaria, have also been shown to decrease Bcl-2 expression and increase Bax expression. informaticsjournals.co.in

Modulation of Signaling Pathways

Curzerenone has been shown to modulate several key signaling pathways involved in cancer progression and inflammation.

Activation of p38 Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK and p38 MAPK, are involved in diverse cellular processes such as proliferation, differentiation, apoptosis, and inflammatory responses. nih.govmdpi.comfrontiersin.orgconicet.gov.ar Activation of p38 MAPK is implicated in cellular stress, immune response, and inflammation, and can regulate processes like apoptosis. nih.govfrontiersin.org ERK is crucial for cells responding to external stimuli like growth factors and is involved in cell proliferation and survival. nih.govconicet.gov.ar Curzerenone's effects on these pathways have been investigated, particularly in the context of its anticancer activities. Studies have examined the effects of Curzerenone on ERK/MAPK signaling pathways in drug-resistant lung cancer cells. researchgate.net While some natural products have been found to activate the p38 MAPK pathway in various cancer cell lines, suggesting pro-apoptotic signals, the specific activation of p38 MAPK/ERK by Curzerenone and its precise downstream effects require further detailed exploration. researchgate.net

Inhibition of Nuclear Factor-kappa B (NF-κB) Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a master regulator of inflammation and immunity, and its aberrant activation is frequently observed in cancer, protecting cancer cells from stress-induced apoptosis and promoting tumorigenesis and development. nih.govmdpi.commdpi.comnih.gov Inhibiting the NF-κB pathway is considered a potential therapeutic strategy. nih.govnih.gov Research indicates that Curzerenone can inactivate the NF-κB signaling pathway. researchgate.netmedchemexpress.cnnih.gov This inhibition contributes to its potential to suppress malignancy and immune evasion in certain cancers. researchgate.netmedchemexpress.cnnih.gov

Targeting Casein Kinase 2 Beta (CSNK2B) to Inactivate NF-κB Signaling

Casein Kinase 2 (CK2) is a ubiquitous protein kinase involved in regulating various cellular processes, including metabolic pathways, signal transduction, transcription, translation, and replication. abclonal.com The beta subunit (CSNK2B) serves regulatory functions. abclonal.com CK2 can promote tumorigenesis through various mechanisms, including the activation of NF-κB. mdpi.commdpi.com Studies have identified CSNK2B as a predicted physiological target of Curzerenone. researchgate.netmedchemexpress.cnnih.gov Curzerenone has been shown to suppress CSNK2B, and this suppression leads to the inactivation of the NF-κB signaling pathway. researchgate.netmedchemexpress.cnnih.gov Overexpression of CSNK2B has been shown to block the treatment effects of Curzerenone, further supporting the role of CSNK2B as a key target in Curzerenone's mechanism of action against NF-κB signaling. researchgate.netmedchemexpress.cnnih.gov

Suppression of Malignancy and Immune Evasion in Cancer

Studies suggest that Curzerenone may possess cancer-suppressing effects. nih.govresearchgate.net Research on cervical cancer cells (HeLa and SiHa) treated with 100 µM Curzerenone demonstrated a repression of cell proliferation, migration, and invasion. nih.govresearchgate.net Furthermore, Curzerenone treatment was observed to reduce the cellular expression of programmed death ligand 1 (PD-L1). nih.govresearchgate.net This reduction in PD-L1 expression is significant as it led to increased proliferation and activity of CD8+ T cells in a co-culture system with cancer cells, indicating a potential role in counteracting immune evasion by cancer cells. nih.govresearchgate.net

The mechanism underlying these effects appears to involve the targeting of Casein kinase 2 beta (CSNK2B) by Curzerenone. nih.govresearchgate.net Curzerenone was found to suppress CSNK2B, and its anti-tumor effects were diminished when CSNK2B was overexpressed. nih.govresearchgate.netresearchgate.net This suggests that Curzerenone inactivates the nuclear factor-kappa B (NF-κB) signaling pathway by targeting CSNK2B, thereby suppressing malignancy and immune evasion in cervical cancer. nih.govresearchgate.netresearchgate.net

Anti-inflammatory Activity

Curzerenone has demonstrated significant anti-inflammatory activities. nih.gov Sesquiterpenoids from Curcumae Rhizoma, including Curzerenone, exhibit anti-inflammatory effects with IC50 values ranging from 0.8 to 9.6 µM. nih.gov

Modulation of Key Inflammatory Signaling Pathways (e.g., NF-κB, MAPK, JAK2/STAT3, ERK–MAPK)

Mechanistic investigations reveal that sesquiterpenoids from Curcumae Rhizoma, such as Curzerenone, exert their anti-inflammatory effects primarily by modulating key signaling pathways. nih.gov These include the NF-κB, MAPK, JAK2/STAT3, and ERK–MAPK pathways. nih.gov Modulation of these pathways can influence the expression of pro-inflammatory genes and the production of inflammatory mediators. Curzerenone, specifically, has been implicated in the inactivation of the NF-κB signaling pathway. nih.govresearchgate.netresearchgate.net Other studies on related compounds and extracts containing Curzerenone also highlight the involvement of NF-κB and MAPK pathways in anti-inflammatory responses. researchgate.netmdpi.commdpi.com

Interaction with Specific Receptors or Enzymes

While detailed research specifically on Curzerenone's interaction with individual receptors or enzymes in the context of inflammation is ongoing, studies on compounds with similar structures suggest potential mechanisms involving the inhibition of certain enzymes or interaction with specific receptors. ontosight.ai For instance, in silico studies on other sesquiterpenes have explored interactions with inflammatory proteins like iNOS, IKKβ, ERK2, JNK1, and p38. researchgate.net Curzerenone's targeting of CSNK2B, as discussed in its anti-cancer activity, also represents an interaction with a specific enzyme that impacts the NF-κB pathway, which is central to inflammation. nih.govresearchgate.net

Antimicrobial Activity

Curzerenone has shown antimicrobial activity. ontosight.ai

Inhibition of Bacterial Growth

Curzerenone has been reported to exhibit inhibitory effects against bacterial growth. ontosight.ainih.govresearchgate.netmedchemexpress.comnih.gov Studies on the essential oil from Lindera pulcherrima, which contains Curzerenone, have investigated its antibacterial properties against various bacteria, including both Gram-negative and Gram-positive strains. nih.govchemfaces.comresearchgate.net The essential oils from Curcuma zedoaria, also containing Curzerenone, have displayed antimicrobial activity against bacteria such as Staphylococcus aureus and Bacillus cereus. researchgate.net Essential oils from Smyrnium cordifolium containing Curzerenone have shown significant antimicrobial activity against Gram-positive bacteria. tandfonline.comresearchgate.net

Activity against E. coli

Specifically, Curzerenone has been found to have inhibitory effects against Escherichia coli (E. coli). nih.govnih.govmedchemexpress.comnih.govchemfaces.comresearchgate.netchemsrc.com While described as "slightly effective" in some studies, its activity against E. coli has been noted. nih.govmedchemexpress.comchemfaces.comresearchgate.netchemsrc.com For example, in a study on the essential oil from Lindera pulcherrima, Curzerenone showed a slight effectiveness against E. coli with an inhibition zone (IZ) of 10.8 ± 0.52. nih.govchemfaces.comresearchgate.net Essential oil from the stem of Smyrnium cordifolium, containing Curzerenone, also inhibited the growth of Escherichia coli. tandfonline.com Essential oils from Curcuma zedoaria containing Curzerenone displayed antimicrobial activity against Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 100–400 µg/mL for the essential oil. researchgate.net

Mechanisms of Antibacterial Action (e.g., MurA Enzyme Inhibition)

Research suggests that curzerenone exhibits antibacterial properties, although its effectiveness can vary depending on the bacterial species. For instance, curzerenone has shown slight inhibitory effects against Escherichia coli. chemfaces.comnih.govmedchemexpress.com

One proposed mechanism of antibacterial action involves the inhibition of the MurA enzyme (UDP-N-acetylglucosamine-1-carboxyvinyltransferase). nih.govscispace.comnih.govmdpi.com MurA is a crucial enzyme in the biosynthesis of peptidoglycan, a major component of bacterial cell walls. nih.govnih.govmdpi.com By inhibiting MurA, the formation of the bacterial cell wall is disrupted, which can lead to bacterial cell death. nih.govnih.gov

Molecular docking simulations have been employed to investigate the interaction between curzerenone and the MurA enzyme. Studies have shown that curzerenone can bind to the active site of the MurA enzyme, suggesting a competitive inhibition mechanism with the natural substrate, uridine-diphosphate-N-asetylglucosamine. scispace.com The binding affinity of curzerenone to the MurA enzyme has been reported, with a binding energy of -7.4 kcal/mol in one study involving Zingiber zerumbet compounds against the MurA enzyme. scispace.com This binding affinity indicates a potential for curzerenone to interfere with MurA activity. scispace.com

Other Biological Activities

Beyond its potential antibacterial effects, curzerenone has demonstrated other biological activities, including the inhibition of platelet aggregation and the modulation of ion channels. researchgate.netnih.govresearchgate.netnih.govdovepress.com

Inhibition of Platelet Aggregation

Curzerenone has been reported to inhibit platelet aggregation. nih.govresearchgate.net Platelet aggregation is a critical process in hemostasis, but its dysregulation can contribute to thrombotic disorders. Research into the mechanisms by which curzerenone inhibits platelet aggregation has identified the involvement of specific signaling pathways. nih.govresearchgate.net

Studies indicate that curzerenone can regulate the MAKR (Mitogen-Activated Protein Kinase) signaling pathway in the context of platelet aggregation. nih.govresearchgate.net While the precise details of curzerenone's interaction with specific components of the MAKR pathway in platelets require further elucidation, the regulation of this pathway is known to influence platelet activation and aggregation. mdpi.com

The PI3K/AKT (Phosphoinositide 3-kinase/ protein kinase B) signaling pathway is another key regulator of platelet function. nih.govresearchgate.netmdpi.comnih.gov Research suggests that curzerenone inhibits platelet aggregation through the regulation of the PI3K/AKT signaling pathway. nih.govresearchgate.net This pathway is involved in various cellular processes, including cell survival, growth, and proliferation, and its modulation can impact platelet activity. nih.govresearchgate.netmdpi.comnih.gov

Modulation of Ion Channels

Curzerenone has also been shown to modulate the activity of ion channels, specifically calcium-activated chloride channels. researchgate.netnih.govdovepress.comebi.ac.uk

Calcium-activated chloride channels (CaCCs), particularly TMEM16A (Anoctamin 1), play important roles in various physiological processes, including epithelial secretion and smooth muscle contraction. researchgate.netnih.govdovepress.comebi.ac.uk TMEM16A is considered a potential drug target for diseases related to chloride channel dysfunction. researchgate.netnih.govdovepress.comebi.ac.uk

Curzerenone has demonstrated inhibitory activity against TMEM16A. researchgate.netnih.govebi.ac.uk Studies using fluorescent and electrophysiological assays have shown that curzerenone inhibits TMEM16A-mediated iodide influx in a dose-dependent manner. researchgate.netnih.govebi.ac.uk Further research using short-circuit current assays in various cell types, including FRT cells overexpressing TMEM16A, HBE, HT-29, and T84 cells, and mouse colons, confirmed that curzerenone inhibits Ca2+-activated Cl- currents. researchgate.netnih.gov This inhibitory effect appears to involve not only direct inhibition of channel opening but also the inhibition of intracellular Ca2+ concentration and K+ channel activity. researchgate.netnih.gov In addition to TMEM16A, curzerenone and related compounds have also shown inhibitory activities against the cystic fibrosis transmembrane regulator (CFTR) at the cellular level. researchgate.netnih.govdovepress.comebi.ac.uk

| Compound | Effect on TMEM16A-mediated I⁻ influx | Inhibition of Ca²⁺-activated Cl⁻ currents |

| Curzerenone | Dose-dependent inhibition researchgate.netnih.govebi.ac.uk | Inhibition observed researchgate.netnih.gov |

| Curdione (B1662853) | Dose-dependent inhibition researchgate.netnih.govebi.ac.uk | Inhibition observed researchgate.netnih.gov |

| Furanodienone (B1239088) | Dose-dependent inhibition researchgate.netnih.govebi.ac.uk | Inhibition observed researchgate.netnih.gov |

| Curcumol | Dose-dependent inhibition researchgate.netnih.govebi.ac.uk | Inhibition observed researchgate.netnih.gov |

| Germacrone (B1671451) | Dose-dependent inhibition researchgate.netnih.govebi.ac.uk | Inhibition observed researchgate.netnih.gov |

Inhibition of Cystic Fibrosis Transmembrane Regulator (CFTR) Channels

Studies have indicated that Curzerenone possesses inhibitory activity against cystic fibrosis transmembrane conductance regulator (CFTR) channels at the cellular level. researchgate.netresearchgate.netresearchgate.netnih.gov This inhibitory effect on CFTR channels has been observed alongside its activity on calcium-activated chloride channels (CaCCs), specifically TMEM16A. researchgate.netresearchgate.netnih.gov Research utilizing cell-based YFP fluorescence assays has demonstrated that Curzerenone, among other sesquiterpenoids, inhibits TMEM16A-mediated I⁻ influx in a dose-dependent manner. researchgate.netresearchgate.netnih.gov While the detailed mechanism of Curzerenone's direct inhibition of CFTR is still under investigation, studies on the related CaCCs suggest that the inhibitory effect is complex and may involve not only direct inhibition of channel opening but also influences on intracellular Ca²⁺ concentration and K⁺ channel activity. researchgate.netnih.gov The potential to regulate the activity of chloride channels like CFTR and TMEM16A in vitro suggests that compounds such as Curzerenone could serve as a new class of lead compounds for the development of therapeutic agents targeting diseases associated with chloride channel dysfunction. researchgate.netnih.gov

Structure Activity Relationships Sar of Curzerenone and Its Derivatives

Elucidation of Structural Determinants for Biological Activities

The biological activity of Curzerenone is intrinsically linked to its specific chemical structure, which is characterized by a fused benzofuran (B130515) core, an α,β-unsaturated ketone, and several distinct substituents. While direct SAR studies involving systematic modification of the Curzerenone molecule are limited, the importance of its key structural motifs can be inferred from the broader chemical literature on benzofuran and sesquiterpenoid derivatives.

The benzofuran ring system is a well-established "privileged scaffold" in medicinal chemistry, known to be a core component in many biologically active molecules. nih.gov This fused heterocyclic system is crucial for the anticancer activity observed in numerous derivatives. mdpi.commedscireview.net The oxygen atom within the furan (B31954) ring and the aromatic nature of the scaffold allow for critical interactions with biological targets through hydrogen bonding and π-π stacking. mdpi.comresearchgate.net It is hypothesized that this core structure is a primary determinant for Curzerenone's ability to bind to target enzymes or receptors.

The α,β-unsaturated ketone moiety is another critical pharmacophore. This electrophilic system can act as a Michael acceptor, enabling it to form covalent bonds with nucleophilic residues, such as cysteine thiols, on target proteins. researchgate.net This mechanism is a known pathway for the irreversible inhibition of enzymes and is implicated in the anticancer and anti-inflammatory activities of many natural products.

Correlation between Structural Diversity and Pharmacological Effects

The pharmacological profile of furanosesquiterpenoids can be significantly altered by subtle changes in their molecular structure. A comparative analysis of Curzerenone with its close structural analogs, such as Furanodienone (B1239088), provides valuable insight into how structural diversity dictates pharmacological effects.

Furanodienone and Curzerenone share the same core furanogermacrane skeleton but differ in the position of their double bonds and the presence of a conjugated ketone system in Curzerenone. These minor structural variances lead to distinct differences in their biological activities, as demonstrated in studies on their antioxidant and antibacterial properties. nih.gov

Table 1: Structural Comparison of Curzerenone and Furanodienone

| Compound | Key Structural Features |

|---|---|

| Curzerenone | Contains an α,β-unsaturated ketone within a dihydrobenzofuran ring system. |

| Furanodienone | A germacrane-type sesquiterpenoid with a furan ring; lacks the conjugated ketone system of Curzerenone. |

These structural differences translate into notable variations in antibacterial efficacy. For instance, Furanodienone exhibits potent activity against Escherichia coli, whereas Curzerenone is only slightly effective against the same strain. nih.gov Conversely, the essential oil containing both compounds showed the highest activity against Staphylococcus aureus, suggesting potential synergistic effects or the dominant activity of other components. nih.gov

Table 2: Comparative Antibacterial Activity of Curzerenone and Furanodienone

| Bacterial Strain | Compound | Inhibition Zone (IZ) in mm | Minimum Inhibitory Concentration (MIC) in μl/ml |

|---|---|---|---|

| Escherichia coli | Curzerenone | 10.8 ± 0.52 | - |

| Furanodienone | 18.0 ± 0.14 | 3.90 | |

| Salmonella enterica | Curzerenone | - | - |

| Furanodienone | 16.0 ± 0.10 | - | |

| Staphylococcus aureus | Curzerenone | - | - |

| Furanodienone | - | - |

Data sourced from a 2012 study in Pharmacognosy Research. nih.gov A '-' indicates data was not reported or activity was not significant.

Furthermore, a study comparing five different sesquiterpenoids—Curzerenone, curdione (B1662853), furanodienone, curcumol, and germacrone (B1671451)—found that all possessed inhibitory activity against Ca²⁺-activated chloride channels (CaCCs). scirp.org This indicates that the general sesquiterpenoid scaffold is a viable starting point for designing channel modulators, while the specific substitutions on each molecule are responsible for the potency and selectivity of this inhibition. This diversity highlights how nature utilizes a common structural framework, which is then fine-tuned through varied functional groups to achieve a range of pharmacological effects.

Design and Synthesis of Novel Curzerenone Analogs with Enhanced Activity

While extensive research has been conducted on the synthesis of analogs for related compounds like curcumin (B1669340) to improve bioavailability and potency, the specific rational design and synthesis of novel Curzerenone analogs is an area with limited published research. mdpi.comscirp.orgresearchgate.netnih.gov However, based on the SAR principles elucidated from Curzerenone's structure and comparative studies, a clear path for the development of future analogs can be proposed.

The goal of such a synthetic program would be to enhance a desired biological activity (e.g., anticancer potency) while potentially reducing off-target effects and improving pharmacokinetic properties. Key strategies would involve targeted modifications of the core structure:

Modification of the Furan Ring: The furan moiety could be replaced with other five- or six-membered heterocycles, such as thiophene (B33073) or pyridine, to investigate the role of the heteroatom and aromaticity in biological activity.

Alteration of the α,β-Unsaturated Ketone: The reactivity of the Michael acceptor system could be modulated. Reducing the ketone or the double bond would likely decrease certain activities, confirming the importance of this group. Introducing different substituents on the α or β carbons could fine-tune its electrophilicity and steric profile. researchgate.net

Modification of the Isopropenyl and Vinyl Groups: These groups could be saturated (converted to isopropyl and ethyl groups) to assess the importance of their unsaturation for activity. Alternatively, they could be replaced with other functional groups (e.g., hydroxyl, amino, or halogen groups) to introduce new interaction points for hydrogen bonding or halogen bonding with target proteins.

Such a program would follow the successful blueprint used for other natural products, where libraries of semi-synthetic derivatives are created and screened for enhanced biological effects, leading to the identification of lead compounds with superior therapeutic potential. mdpi.commdpi.com

Analytical and Spectroscopic Characterization Methodologies

Spectroscopic Methods for Structural Elucidation

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a valuable technique for the characterization of Curzerenone, particularly when present in complex mixtures such as essential oils from Curcuma species. FTIR spectroscopy provides information about the functional groups present in a molecule based on their vibrational modes and their absorption of infrared radiation at specific wavenumbers atamankimya.comindiamart.com. This technique is considered a fingerprint analytical method, useful for differentiation and quantification atamankimya.com.

In the analysis of essential oils containing Curzerenone, FTIR spectroscopy can be used to identify characteristic functional groups. For instance, peaks associated with the stretching vibration of the carbonyl group (C=O) are typically observed atamankimya.comnih.gov. Vibrations from C-O bonds and bending vibrations of C=C double bonds (both trans and cis) also contribute to the FTIR spectrum, providing a unique spectral fingerprint for compounds like Curzerenone within the essential oil matrix atamankimya.com.

FTIR spectroscopy, often coupled with chemometric analysis, has been applied for the authentication and quantification of essential oils where Curzerenone is a component atamankimya.comnih.govfishersci.co.uknih.gov. Studies have utilized specific wavenumber regions, such as 4000-650 cm⁻¹ in the mid-infrared range, to obtain detailed spectra atamankimya.comnih.govnih.gov. Analysis of these spectra, including the identification of prominent peaks, aids in the characterization of the essential oil composition and the presence of key constituents like Curzerenone atamankimya.comnih.gov.

Spectrofluorometric Analysis for Binding Studies

Spectrofluorometric analysis is a sensitive technique employed to study the binding interactions between molecules by measuring changes in fluorescence properties. This method is particularly useful for investigating the binding of small molecules to proteins, where changes in the protein's intrinsic fluorescence (often due to tryptophan, tyrosine, or phenylalanine residues) or the fluorescence of the ligand itself can indicate binding events fishersci.fi.

While direct spectrofluorometric binding studies specifically focused on Curzerenone were not extensively detailed in the provided search results, this methodology has been successfully applied to study the binding of related sesquiterpenes, such as curcumenone (B9321) and curcumenol, to proteins like Human Serum Albumin (HSA) fishersci.fithegoodscentscompany.comkoreamed.org. These studies demonstrate the applicability of spectrofluorometry in characterizing the interactions of sesquiterpenoids found in Curcuma species with biological macromolecules.

In spectrofluorometric binding studies involving related compounds like curcumenone and curcumenol, the addition of the ligand to a protein solution resulted in significant fluorescence quenching and blue shifts in the emission spectra of the protein fishersci.fi. This quenching indicates an interaction between the ligand and the protein, affecting the environment of the fluorescent residues. Analysis of the fluorescence data allows for the determination of binding parameters, such as binding constants and the number of binding sites fishersci.fi.

Computational Studies and in Silico Analysis

Molecular Docking Simulations

Molecular docking is a widely used computational method to predict the preferred orientation and binding pose of a small molecule (ligand) within the binding site of a macromolecule (protein target). researchgate.netscielo.org.mx This technique aims to estimate the strength of the association, or binding affinity, between the two molecules. researchgate.netscielo.org.mx

Ligand-Protein Interaction Prediction (e.g., MurA Enzyme)

Molecular docking simulations have been used to predict the interaction of Curzerenone with specific protein targets, such as the MurA enzyme. MurA (UDP-N-acetylglucosamine enolpyruvyl transferase) is an enzyme involved in the biosynthesis of peptidoglycan, a crucial component of bacterial cell walls, making it a target for antibacterial drug development. scispace.comnih.gov Studies have investigated the potential inhibitory activity of Curzerenone against MurA through docking simulations. researchgate.netscispace.com In one study, Curzerenone, along with other compounds from Zingiber zerumbet, was docked into the active site of the MurA enzyme (PDB ID: 1UAE). scispace.comresearchgate.net The results predicted an interaction between Curzerenone and the MurA enzyme. scispace.com

Binding Mode and Affinity Analysis with Protein Targets (e.g., Human Serum Albumin)

Molecular docking allows for the analysis of the binding mode, which describes how a ligand is oriented and positioned within the protein's binding site. researchgate.netscielo.org.mx It also provides an estimation of the binding affinity, often expressed as a docking score or binding energy (e.g., ΔGbinding). researchgate.netscielo.org.mx A more negative binding energy generally indicates a stronger and more stable interaction. researchgate.nettjnpr.orgneurosnap.ai

While specific studies detailing Curzerenone's binding to Human Serum Albumin (HSA) were not prominently found in the search results, computational studies on the interaction of other compounds with HSA highlight the application of docking in this area. HSA is a major transport protein in blood plasma that binds to various molecules, including drugs. scielo.org.mxnih.govmdpi.combiointerfaceresearch.com Docking simulations can predict the binding sites on HSA (such as Sudlow's Site I and Site II) and the affinity of a ligand for these sites. scielo.org.mxbiointerfaceresearch.com These studies help understand how compounds are transported and distributed in the body. scielo.org.mxnih.govmdpi.combiointerfaceresearch.com

In the context of the MurA enzyme, docking simulations predicted a binding affinity (ΔGbinding) of -7.4 kcal/mol for Curzerenone. scispace.comresearchgate.net This value was compared to the natural substrate (-10.1 kcal/mol) and the drug fosfomycin (B1673569) (-4.7 kcal/mol). scispace.comresearchgate.net

Identification of Hydrogen Bonds and Van der Waals Forces

Molecular docking analysis can identify the specific types of interactions that stabilize the ligand-protein complex, including hydrogen bonds and Van der Waals forces. scispace.comnih.govafjbs.comcdfd.org.in Hydrogen bonds are specific interactions formed between a hydrogen atom and an electronegative atom, indicating specific molecular recognition. scispace.comresearchgate.net Van der Waals forces are weaker, non-specific interactions that arise from temporary fluctuations in electron distribution, and their cumulative effect can significantly contribute to binding stability, especially with larger molecules or those with significant surface area. nih.govafjbs.comcdfd.org.in

Analysis of docking results for Curzerenone with the MurA enzyme indicated the presence of hydrogen bonds and Van der Waals forces in the interaction. scispace.com The formation of hydrogen bonds between amino acid residues in the protein's active site and functional groups on the ligand suggests specific interactions. scispace.comresearchgate.net Greater Van der Waals interactions can indicate the presence of bulky groups on the ligand contributing to stable fitting within the binding cavity. afjbs.com

Gibbs Free Energy (ΔGbinding) Calculations

The Gibbs free energy of binding (ΔGbinding) is a thermodynamic parameter that quantifies the spontaneity and strength of the binding process. researchgate.nettjnpr.orgneurosnap.ai In molecular docking, it is often estimated by scoring functions and represents the energy change upon complex formation. researchgate.netscielo.org.mxneurosnap.ai A more negative ΔGbinding value corresponds to a more stable complex and higher binding affinity. researchgate.nettjnpr.orgneurosnap.ai

For the interaction of Curzerenone with the MurA enzyme, the molecular docking simulation reported a ΔGbinding of -7.4 kcal/mol. scispace.comresearchgate.net This value provides a quantitative measure of the predicted binding strength of Curzerenone to the enzyme's active site. scispace.comresearchgate.net Differences in ΔGbinding values among different ligands can be influenced by the number and types of atoms, as well as the orientation of the ligand within the binding site. scispace.com

Table 1: Predicted Binding Affinities (ΔGbinding) of Ligands to MurA Enzyme

| Ligand | ΔGbinding (kcal/mol) |

| Natural ligand (substrate) | -10.1 |

| Fosfomycin (drug ligand) | -4.7 |

| Zerumbone | -8.3 |

| Gingerglycolipid B | -8.4 |

| Curzerenone | -7.4 |

*Data derived from docking simulations with MurA enzyme. scispace.comresearchgate.net

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational techniques that simulate the physical movements of atoms and molecules over time. These simulations provide insights into the dynamic behavior and stability of biological systems, such as protein-ligand complexes, under conditions that mimic the physiological environment. tjnpr.orgnih.govtjnpr.orgresearchgate.netrsc.orgnih.gov MD simulations can complement docking studies by evaluating the stability of the predicted binding pose and exploring conformational changes in both the ligand and the protein. tjnpr.orgtjnpr.orgresearchgate.net

While specific detailed MD simulations for Curzerenone were not extensively covered in the search results, MD simulations are generally used to assess the stability of protein-ligand interactions over time, analyze the fluctuations of protein residues (RMSF), and confirm the persistence of key interactions identified by docking. tjnpr.orgtjnpr.orgresearchgate.netrsc.org These simulations can provide a more realistic picture of the binding event compared to the static nature of docking. nih.gov

Chemoinformatics and Database Utilization

Chemoinformatics involves the use of computational and informational techniques to address problems in chemistry. u-strasbg.frresearchgate.net It plays a crucial role in drug discovery by enabling the management, analysis, and utilization of large chemical datasets and databases. u-strasbg.frresearchgate.netnih.gov Chemoinformatics tools and databases are used for various purposes, including virtual screening, property prediction (e.g., drug-likeness, ADMET properties), and the identification of potential drug candidates. gsconlinepress.comu-strasbg.frresearchgate.netnih.gov

Databases contain structural information (2D and 3D) and associated data for numerous chemical compounds, including natural products like Curzerenone. nih.govnih.gov These databases are essential resources for in silico studies, providing the necessary input data for docking, and other computational analyses. scielo.org.mxnih.gov Chemoinformatics approaches facilitate the screening of large libraries of compounds to identify those with desirable properties or potential activity against a target. u-strasbg.frresearchgate.net

ChEMBL and PubChem Databases

Curzerenone is documented in major chemical and biological databases such as ChEMBL and PubChem, which serve as valuable resources for computational studies and in silico analysis. These databases provide access to a wide range of information, including chemical structures, identifiers, and associated biological activity data ontosight.aicontaminantdb.canih.govnih.gov.

PubChem, maintained by the National Center for Biotechnology Information (NCBI), lists Curzerenone with CID 3081930 and CID 5315433 nih.govnih.gov. It provides detailed chemical information, including molecular formula (C₁₅H₁₈O₂) and computed properties such as molecular weight nih.govnih.gov. PubChem also includes various identifiers like CAS number (20493-56-5), InChI, and InChIKey nih.govnih.gov. The database contains information on the natural occurrence of Curzerenone in plants like Curcuma xanthorrhiza and Curcuma kwangsiensis nih.govnih.gov. While PubChem can contain a broad spectrum of data, including biological assay results, the focus for in silico analysis often involves leveraging the structural and property data for tasks like virtual screening and molecular docking ijrpr.com. PubChem's data is integrated into other resources, including a subset within ChEMBL rsc.org.

ChEMBL, a manually curated database of bioactive molecules, also includes information on Curzerenone ontosight.aiebi.ac.uk. It is identified in ChEMBL under the ID CHEMBL509404 ontosight.ai. ChEMBL primarily focuses on extracting and curating bioactivity data from medicinal chemistry literature and deposited datasets nih.govresearchgate.net. This includes various types of assays such as binding, functional, ADME, and toxicity data, although the scope for Curzerenone within ChEMBL based on the search results appears limited in terms of reported bioactivities directly linked to this ID gitbook.io. ChEMBL's data is structured to support the translation of genomic information into drug discovery, and it integrates chemical, bioactivity, and genomic data ebi.ac.uk. The database provides different levels of data confidence scores for assay-to-target relationships, which are important for assessing the reliability of biological activity data used in computational models gitbook.io.

Computational studies often utilize data from these databases for various in silico approaches, including molecular docking and virtual screening, to predict interactions with target proteins and identify potential therapeutic applications ijrpr.comresearchgate.netresearchgate.net. The structural information and any available biological data within PubChem and ChEMBL can be used to build pharmacophore models, perform similarity searches, and conduct other cheminformatics analyses to understand the potential mechanisms of action of Curzerenone ijrpr.com.

While detailed computational studies specifically centered solely on Curzerenone's data within ChEMBL and PubChem were not extensively detailed in the search results beyond its presence and basic information, the availability of its structure and identifiers in these databases is fundamental for initiating such analyses. The integration of data between PubChem and ChEMBL allows for cross-referencing and leveraging complementary information for a more comprehensive in silico investigation rsc.orgmdpi.com.

Key Information on Curzerenone in Public Databases

| Database | Identifier(s) | Molecular Formula | Molecular Weight ( g/mol ) |

| PubChem | CID 3081930, CID 5315433 | C₁₅H₁₈O₂ | 230.30 |

| ChEMBL | CHEMBL509404 | C₁₅H₁₈O₂ | 230.30 |

Note: Data presented is based on information available in the cited PubChem and ChEMBL entries.

Future Research Directions and Emerging Paradigms

Deepening Mechanistic Understanding of Biological Activities

While Curzerenone has demonstrated various biological activities, a more profound understanding of the underlying molecular mechanisms is a critical area for future research ontosight.ai. Studies have begun to shed light on some pathways influenced by Curzerenone and related sesquiterpenoids from Curcuma species. For instance, sesquiterpenoids from Curcumae Rhizoma, including Curzerenone, have shown anti-inflammatory effects by modulating pathways such as NF-κB, MAPK, JAK2/STAT3, and ERK–MAPK signaling mdpi.com. Research on cervical cancer cells indicates that Curzerenone may exert its effects by inactivating the nuclear factor-kappa B (NF-κB) signaling pathway, potentially by targeting CSNK2B researchgate.net. Further research is needed to fully elucidate the specific molecular targets and signaling cascades through which Curzerenone exerts its observed biological effects, such as its reported slight inhibitory effect against E. coli medchemexpress.comnih.gov. Detailed mechanistic studies are essential to validate its potential therapeutic applications and guide the development of more potent and specific derivatives.

Exploration of Novel Therapeutic Applications

The reported biological activities of Curzerenone suggest potential for its application in various therapeutic areas beyond those initially explored. Its anti-inflammatory, antimicrobial, and anticancer properties open doors for investigating its efficacy in treating a wider range of conditions mdpi.commdpi.comontosight.aiontosight.aimedchemexpress.comnih.gov. For example, given its observed effects on cancer cell lines jsmcentral.orgresearchgate.net, future research could explore its potential in different cancer types and in combination therapies. The antibacterial activity, although reported as slight against E. coli, warrants further investigation against a broader spectrum of bacterial strains and in the context of combating antibiotic resistance medchemexpress.comnih.gov. Exploring its potential in neurological disorders, metabolic diseases, or other inflammatory conditions based on its known mechanisms could also be fruitful.

Development of Advanced Delivery Systems for Enhanced Efficacy

A significant challenge for many natural compounds, including Curzerenone, is their bioavailability, solubility, and stability, which can limit their therapeutic efficacy jsmcentral.orgmdpi.com. Future research should focus on developing advanced drug delivery systems to overcome these limitations mdpi.comijfmr.comresearchgate.netnih.gov. Nanotechnology offers promising avenues, such as encapsulation in nanoparticles, liposomes, or other nanocarriers, to improve solubility, enhance targeted delivery to specific tissues or cells, increase stability, and potentially reduce off-target effects mdpi.comresearchgate.netnih.govspringermedizin.de. Research into smart delivery systems responsive to specific biological stimuli (e.g., pH, redox potential) at disease sites could further enhance the therapeutic index of Curzerenone mdpi.com.

Chemoenzymatic Synthesis of Complex Curzerenone Derivatives

The synthesis of Curzerenone and its derivatives is crucial for developing compounds with improved potency, specificity, and pharmacokinetic properties. Chemoenzymatic synthesis, which combines chemical and enzymatic methods, offers a powerful approach for the stereoselective and efficient synthesis of complex molecules utm.myresearchgate.netnih.govrsc.orgmdpi.com. Future research can focus on developing chemoenzymatic routes to synthesize Curzerenone derivatives with modified structures to explore structure-activity relationships and generate novel analogs with enhanced therapeutic potential. Enzymes can be employed to catalyze specific steps, such as hydroxylation or glycosylation, to introduce structural diversity and improve biological activity or pharmacokinetic profiles. This approach can also facilitate the production of enantiopure derivatives, which is important for understanding stereospecific biological interactions researchgate.netrsc.org.

Integration of Multi-Omics Data for Comprehensive Pathway Analysis

To gain a holistic understanding of how Curzerenone interacts with biological systems, future research should integrate data from various omics platforms, such as genomics, transcriptomics, proteomics, and metabolomics bmbreports.orgsevenbridges.combcm.edunih.gov. Multi-omics analysis can reveal the complex molecular networks and pathways modulated by Curzerenone bmbreports.orgsevenbridges.combcm.edunih.gov. This can help identify key genes, proteins, and metabolites affected by the compound, providing deeper insights into its mechanisms of action and potential therapeutic targets. Integrating multi-omics data can also help identify biomarkers for predicting response to Curzerenone treatment or for patient stratification in future clinical studies sevenbridges.com. Advanced bioinformatics tools and computational approaches are essential for analyzing and interpreting these large and complex datasets bmbreports.orgsevenbridges.combcm.edu.

常见问题

Q. What primary biochemical mechanisms underlie Curzerenone’s bioactivity?

Curzerenone exhibits mild inhibitory effects on E. coli (inhibition zone: 10.8 ± 0.52), suggesting potential interactions with bacterial cell wall synthesis or metabolic pathways. Researchers should prioritize in vitro assays, such as caspase activity profiling or microbial growth inhibition studies, to isolate specific molecular targets. Dose-response experiments and comparative analyses with structurally similar compounds (e.g., other sesquiterpenes) can clarify mechanistic pathways .

Q. Which standard assays are recommended for evaluating Curzerenone’s cytotoxicity?

Use MTT or XTT assays to measure cell viability across cancer and normal cell lines. For caspase-related pathways, fluorometric caspase-3/7 activity assays are critical. Ensure consistency in solvent controls (e.g., DMSO concentration ≤0.1%) and replicate experiments to minimize variability. Include positive controls (e.g., staurosporine for apoptosis) to validate assay sensitivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in Curzerenone’s reported bioactivity across studies?

Discrepancies may arise from variations in experimental design (e.g., cell line selection, assay protocols). Conduct meta-analyses to identify confounding variables, such as differences in compound purity or incubation times. Employ statistical tools like Bland-Altman plots to assess inter-study variability. Replicate key studies under standardized conditions to verify reproducibility .

Q. What strategies ensure rigorous systematic reviews of Curzerenone’s pharmacological effects?

Follow PRISMA guidelines to search databases (PubMed, Scopus) using Boolean terms like “Curzerenone AND (anticancer OR antibacterial)”. Exclude non-peer-reviewed sources and apply risk-of-bias tools (e.g., ROB-2) to evaluate study quality. Synthesize findings thematically, distinguishing in vitro from in vivo data, and highlight gaps (e.g., limited pharmacokinetic studies) .

Q. How to apply the PICO framework to Curzerenone’s chemopreventive potential?

- Population: Cancer cell lines (e.g., HeLa, MCF-7).

- Intervention: Curzerenone at IC50 doses.

- Comparison: Standard chemotherapeutics (e.g., 5-fluorouracil).

- Outcome: Apoptosis markers (e.g., Bax/Bcl-2 ratio). This framework ensures focused hypotheses, such as “Does Curzerenone induce apoptosis in HeLa cells via caspase-3 activation compared to 5-fluorouracil?” .

Q. What methodologies enhance data integration in Curzerenone multi-omics studies?

Combine transcriptomic (RNA-seq) and proteomic (LC-MS/MS) data using pathway enrichment tools (e.g., KEGG, STRING). Cross-validate findings with in silico docking studies to predict Curzerenone-target interactions (e.g., caspase-3 binding sites). Use R/Bioconductor packages for network analysis to identify hub genes/proteins .

Methodological Challenges

Q. How to optimize experimental design for studying Curzerenone’s synergistic effects?

Use factorial design to test combinations with other bioactive compounds (e.g., curcumin). Calculate combination indices (CI) via the Chou-Talalay method to classify synergism (CI < 1) or antagonism (CI > 1). Include isobolograms to visualize dose-reduction potentials. Validate results across multiple cell models to assess tissue specificity .

Q. What practices improve reproducibility in Curzerenone cytotoxicity assays?

Adhere to MIAME guidelines for reporting experimental parameters (e.g., cell passage number, serum batch). Pre-screen cell lines for mycoplasma contamination and authenticate via STR profiling. Share raw data and analysis scripts in public repositories (e.g., Zenodo) to facilitate cross-lab validation .

Q. How to transition Curzerenone research from in vitro to in vivo models?

Begin with pharmacokinetic studies (e.g., bioavailability, half-life) in rodent models. Use xenograft mice for efficacy testing, monitoring tumor volume and biomarkers (e.g., serum caspase-3). Address solubility issues via nanoformulation (e.g., liposomal encapsulation). Include toxicity endpoints (e.g., liver enzymes, hematological profiles) .

Q. What statistical approaches are suitable for analyzing Curzerenone’s dose-response data?

Fit data to sigmoidal curves (e.g., Hill equation) using nonlinear regression. Calculate IC50 values with 95% confidence intervals. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. For skewed data, apply non-parametric tests (e.g., Kruskal-Wallis) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。